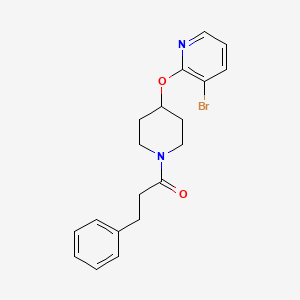

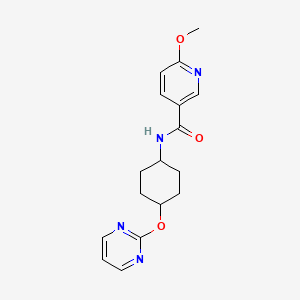

2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group, -SO2NH2, attached to an organic radical. They are known for their wide range of medicinal properties, including antibacterial activity .

Molecular Structure Analysis

The compound contains several functional groups, including two methoxy groups (-OCH3), a sulfonamide group (-SO2NH2), and a 2-oxopiperidin-1-yl group. These groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For instance, the presence of the sulfonamide group might increase the compound’s polarity and solubility in water .Applications De Recherche Scientifique

1. Biochemical Evaluation as Enzyme Inhibitors

2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide compounds are part of the benzenesulfonamide derivatives studied for their inhibitory action on enzymes like kynurenine 3-hydroxylase. Compounds from this category have demonstrated significant inhibitory potency in vitro and effectiveness in blocking enzyme activity in vivo, through oral administration. Such compounds hold promise for detailed exploration of the kynurenine pathway's pathophysiological roles following neuronal injury (Röver et al., 1997).

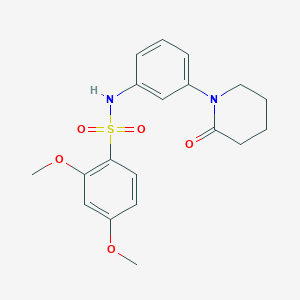

2. Endothelin Antagonism and Pharmacological Profiles

Derivatives of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide, including structures related to this compound, are identified as potent endothelin-A (ETA) selective antagonists. Modifications on these compounds have led to enhanced binding and functional activity against ETA. Specific substitutions have been found to improve oral activity in inhibiting physiological responses triggered by endothelin-1, showcasing the compound's pharmacological potential (Murugesan et al., 1998).

3. Antimycobacterial Activity

Benzenesulfonamide derivatives, including those structurally similar to this compound, have been synthesized and assessed for their antimycobacterial activity. These compounds, particularly with specific moiety introductions, have shown promising activity against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Ghorab et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-16-9-10-18(17(13-16)26-2)27(23,24)20-14-6-5-7-15(12-14)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNMETZEDGHPIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2643462.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2643465.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2643466.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2643467.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2643474.png)

![Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate](/img/structure/B2643475.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2643476.png)

![3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2643479.png)